Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin

説明

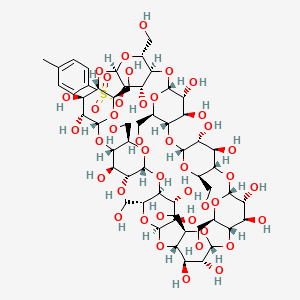

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a modified cyclodextrin derivative. Cyclodextrins are cyclic oligosaccharides composed of glucose units linked by α-1,4-glycosidic bonds. The gamma-cyclodextrin variant consists of eight glucose units, forming a larger ring compared to alpha and beta variants. The modification with p-toluenesulfonyl groups enhances its chemical properties, making it useful in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin typically involves the selective tosylation of gamma-cyclodextrin. The process begins with the activation of the hydroxyl groups on the gamma-cyclodextrin using p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, and thiols.

Oxidation and Reduction: These reactions may involve reagents like hydrogen peroxide or sodium borohydride under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine results in an amino-cyclodextrin derivative, while substitution with a thiol yields a thio-cyclodextrin derivative .

科学的研究の応用

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin has a wide range of applications in scientific research:

作用機序

The mechanism of action of Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin involves its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This property is exploited in drug delivery, where the compound enhances the solubility and bioavailability of hydrophobic drugs .

類似化合物との比較

Similar Compounds

- Mono-2-O-(p-toluenesulfonyl)-alpha-cyclodextrin

- Mono-2-O-(p-toluenesulfonyl)-beta-cyclodextrin

Uniqueness

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin is unique due to its larger ring size, which allows it to accommodate larger guest molecules compared to its alpha and beta counterparts. This makes it particularly useful in applications requiring the encapsulation of larger molecules .

生物活性

Mono-2-O-(p-toluenesulfonyl)-gamma-cyclodextrin (MTS-γ-CD) is a chemically modified derivative of gamma-cyclodextrin, characterized by the substitution of a p-toluenesulfonyl group at the 2-O position. This modification enhances its solubility and stability, making it a promising candidate for various biological applications, particularly in drug delivery systems. The molecular formula of MTS-γ-CD is CHOS, with a molecular weight of 1451.31 g/mol.

The primary mechanism through which MTS-γ-CD exerts its biological activity is through the formation of inclusion complexes with hydrophobic guest molecules. This property allows for an increase in the solubility and bioavailability of poorly soluble drugs, which is crucial for their therapeutic efficacy. The hydrophobic cavity of MTS-γ-CD can encapsulate various organic compounds, including pharmaceutical agents, enhancing their stability and release profiles in biological systems .

Biological Activities

MTS-γ-CD has been studied for its potential biological activities, which include:

- Drug Delivery Enhancement : MTS-γ-CD significantly improves the solubility and stability of poorly soluble drugs, increasing their therapeutic efficacy. For instance, studies have demonstrated that MTS-γ-CD can form stable inclusion complexes with various anticancer drugs, leading to enhanced bioavailability and reduced side effects .

- Enzyme Modulation : MTS-γ-CD has shown potential as an inhibitor or modulator of various enzymes. Its ability to bind to specific sites on enzymes may alter their activity, presenting opportunities for therapeutic applications in diseases such as cancer and neurodegenerative disorders.

- Antimicrobial Properties : Preliminary studies suggest that MTS-γ-CD may exhibit antimicrobial properties; however, further research is needed to elucidate its mechanisms of action against microbial pathogens .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of MTS-γ-CD in enhancing the biological activity of various compounds:

- Antitumor Activity Enhancement : In a study involving the complexation of camptothecin with cyclodextrins, it was found that using beta-cyclodextrin (β-CD) and hydroxypropyl-beta-cyclodextrin (HPβCD) improved the antitumor activity against various cancer cell lines. This suggests that similar enhancements could be expected with MTS-γ-CD due to its structural similarities and enhanced solubility properties .

- Stability Improvement : Research indicates that cyclodextrins can protect bioactive compounds from degradation, thereby prolonging their activity. For example, the complexation of dihydroquercetin with β-CD resulted in improved antioxidant and antitumor activities against hepatocellular carcinoma cells .

Comparative Analysis

To better understand the unique properties of MTS-γ-CD compared to other cyclodextrins, a comparative table is provided below:

| Cyclodextrin Type | Structural Features | Unique Aspects |

|---|---|---|

| Hydroxypropyl-beta-cyclodextrin | Hydroxypropyl groups on beta-cyclodextrin | Higher solubility but less stability than gamma form |

| Methyl-beta-cyclodextrin | Methyl groups on beta-cyclodextrin | Lower molecular weight; less complexation ability |

| Sulfobutylether-beta-cyclodextrin | Sulfobutylether substitution on beta-cyclodextrin | Stronger ionic interactions; used in biopharmaceuticals |

| Alpha-cyclodextrin | Composed of six glucose units | Smaller cavity size limits guest molecule types |

| This compound | Substitution at 2-O position | Enhanced solubility and reactivity while maintaining unique cavity properties |

特性

IUPAC Name |

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47S,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,49,50,51,52,53,54,55,56-pentadecahydroxy-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-48-yl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)97-47-38(78)46-23(13-63)88-55(47)96-45-22(12-62)87-53(37(77)30(45)70)94-43-20(10-60)85-51(35(75)28(43)68)92-41-18(8-58)83-49(33(73)26(41)66)90-39-16(6-56)81-48(31(71)24(39)64)89-40-17(7-57)82-50(32(72)25(40)65)91-42-19(9-59)84-52(34(74)27(42)67)93-44-21(11-61)86-54(95-46)36(76)29(44)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38+,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRILNNILPQZNC-SCLKBCEUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2C(C3C(OC2OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]([C@H]3[C@H](O[C@@H]2O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H86O42S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。